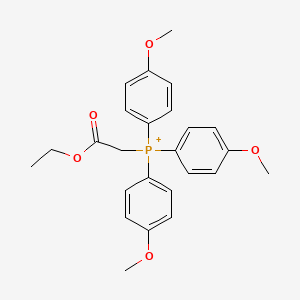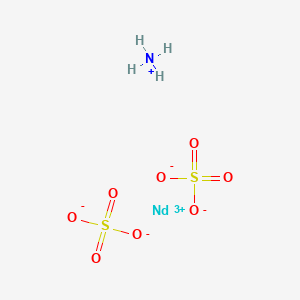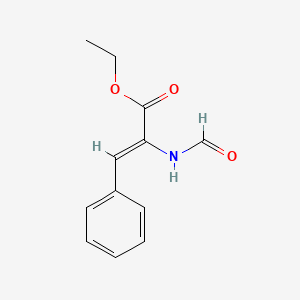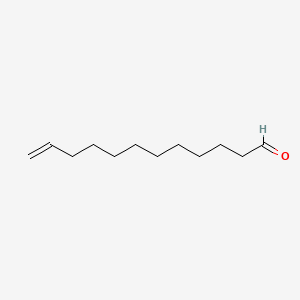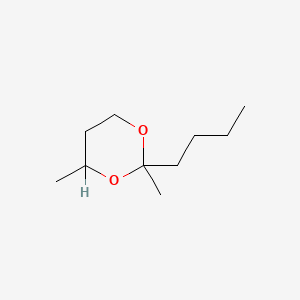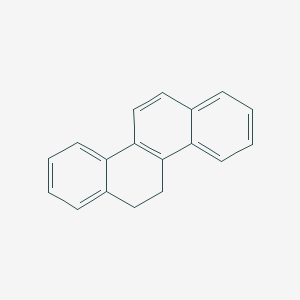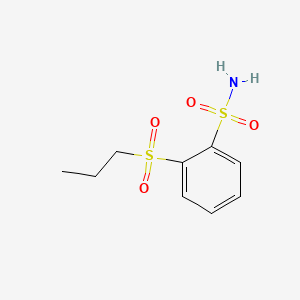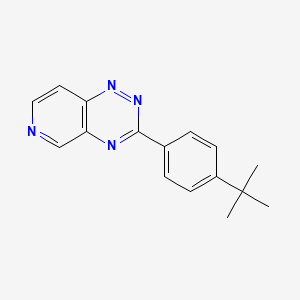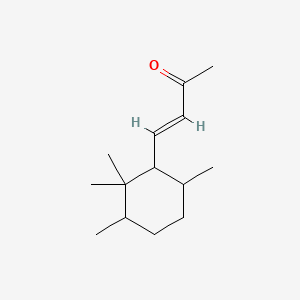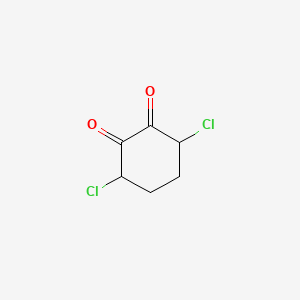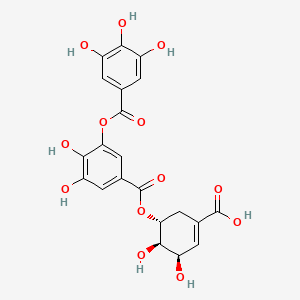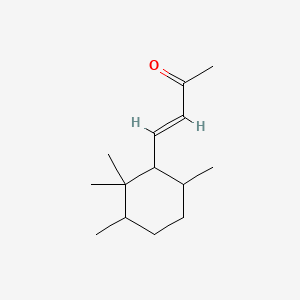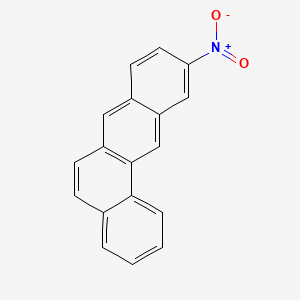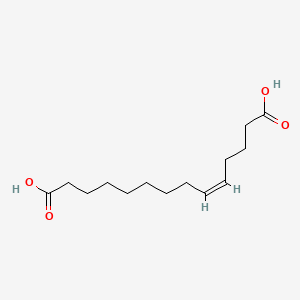
5-Tetradecenedioic acid, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tetradecenedioic acid, (5Z)-: is an unsaturated dicarboxylic acid with the molecular formula C14H24O4 It is characterized by the presence of a double bond at the 5th position in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Tetradecenedioic acid, (5Z)- can be synthesized through the ozonolysis of certain dienes followed by reduction. This process involves the reaction of specific dienes with ozone, leading to the formation of ozonides, which are then reduced to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of 5-Tetradecenedioic acid, (5Z)- typically involves large-scale ozonolysis and reduction processes. These methods require specialized equipment and conditions to ensure the efficient and safe production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Tetradecenedioic acid, (5Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Higher oxidation state products such as aldehydes and ketones.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
5-Tetradecenedioic acid, (5Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-Tetradecenedioic acid, (5Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells by affecting the cell cycle and inhibiting human topoisomerase I . The compound’s double bond and carboxylic acid groups play crucial roles in its biological activity.
Comparaison Avec Des Composés Similaires
Tetradecanedioic acid: A saturated dicarboxylic acid with similar molecular weight but lacking the double bond.
Hexadecanedioic acid: Another dicarboxylic acid with a longer carbon chain.
Dodecanedioic acid: A shorter-chain dicarboxylic acid.
Uniqueness: 5-Tetradecenedioic acid, (5Z)- is unique due to the presence of the double bond in the Z-configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
128823-59-6 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(Z)-tetradec-5-enedioic acid |
InChI |
InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3- |
Clé InChI |
ZUAMFASDJCGODP-HYXAFXHYSA-N |
SMILES isomérique |
C(CCC/C=C\CCCC(=O)O)CCCC(=O)O |
SMILES canonique |
C(CCCC=CCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



